4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide
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Overview
Description
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-4-nitrophenoxy group and a 2-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with 2-ethoxyphenol in the presence of a base to form 4-(2-chloro-4-nitrophenoxy)-2-ethoxyphenol.
Amidation: Finally, the 4-(2-chloro-4-nitrophenoxy)-2-ethoxyphenol is reacted with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 4-(2-amino-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-chloro-4-nitrophenoxy)benzoic acid and 2-ethoxyaniline.
Scientific Research Applications
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloro-4-nitrophenoxy)-N-phenylbenzamide: Similar structure but lacks the ethoxy group.
4-(2-chloro-4-nitrophenoxy)-N-(2-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both the 2-chloro-4-nitrophenoxy group and the 2-ethoxyphenyl group
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-2-28-20-6-4-3-5-18(20)23-21(25)14-7-10-16(11-8-14)29-19-12-9-15(24(26)27)13-17(19)22/h3-13H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYRXMBMGPDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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